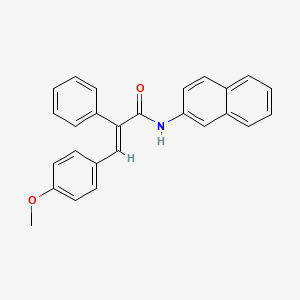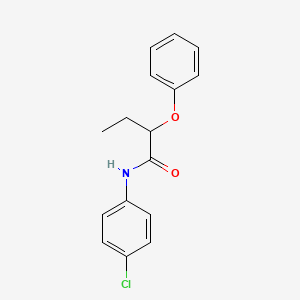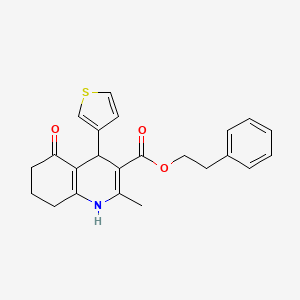![molecular formula C21H22N2O4 B4996611 2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B4996611.png)
2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide, also known as GSK-J4, is a chemical compound that has gained attention in the scientific community for its potential as an epigenetic modulator. This compound has been shown to inhibit the activity of the enzyme JMJD3, which is involved in the removal of methyl groups from histones, leading to changes in gene expression. In
Mécanisme D'action
2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide inhibits the activity of the enzyme JMJD3, which is involved in the removal of methyl groups from histones. This leads to changes in gene expression, as the presence or absence of methyl groups on histones can affect the accessibility of DNA to transcription factors. By inhibiting JMJD3, this compound can alter gene expression patterns and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In neurodegeneration research, this compound has been shown to protect against neuronal damage and improve cognitive function. In inflammation research, this compound has been shown to reduce inflammation and improve tissue repair.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has several advantages for lab experiments. It is a well-characterized compound that is synthesized with high yield and purity, making it a valuable tool for scientific research. This compound has also been shown to have a variety of biological effects, making it useful for studying a range of diseases and conditions. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of results.
Orientations Futures
There are several future directions for research on 2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide. One area of interest is its potential as a therapeutic agent for cancer, neurodegeneration, and inflammation. Further studies are needed to determine the optimal dosage and delivery method for this compound, as well as its safety profile. Another area of interest is the development of more potent and selective inhibitors of JMJD3, which could have improved therapeutic potential. Additionally, research is needed to better understand the mechanism of action of this compound and its effects on gene expression.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide involves several steps, including the reaction of 4-morpholinecarboxylic acid with 2-chloro-1,3-dimethoxybenzene to form 2-chloro-N-(4-morpholin-4-ylphenyl)acetamide. This intermediate is then reacted with benzaldehyde to form the final product, this compound. The synthesis of this compound has been optimized for high yield and purity, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has been studied extensively for its potential as an epigenetic modulator. It has been shown to inhibit the activity of JMJD3, which is involved in the removal of methyl groups from histones, leading to changes in gene expression. This compound has been used in a variety of research applications, including the study of cancer, neurodegeneration, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In neurodegeneration research, this compound has been shown to protect against neuronal damage and improve cognitive function. In inflammation research, this compound has been shown to reduce inflammation and improve tissue repair.
Propriétés
IUPAC Name |
2-methoxy-N-[(E)-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-19-10-6-5-9-17(19)20(24)22-18(15-16-7-3-2-4-8-16)21(25)23-11-13-27-14-12-23/h2-10,15H,11-14H2,1H3,(H,22,24)/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYONDOKHGQVYLI-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylbenzamide](/img/structure/B4996530.png)

![2-{[4-(4-fluorophenoxy)butyl]amino}ethanol](/img/structure/B4996548.png)
![10-acetyl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4996550.png)

![N-(2,2,2-trichloro-1-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B4996561.png)
![N~1~-(5-chloro-2-pyridinyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4996562.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B4996591.png)
![2-(allylthio)-4-[3-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4996594.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996606.png)

![3-(5-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4996613.png)

![5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4996627.png)